molecular formula C21H25ClN4O4 B2566170 1,5-diethyl (2E,4E)-4-{amino[4-(4-chlorophenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate CAS No. 338406-34-1

1,5-diethyl (2E,4E)-4-{amino[4-(4-chlorophenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate

Cat. No.: B2566170
CAS No.: 338406-34-1
M. Wt: 432.91
InChI Key: ONIARHQTYYAYGD-AXXMRAISSA-N
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Description

1,5-diethyl (2E,4E)-4-{amino[4-(4-chlorophenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a chlorophenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diethyl (2E,4E)-4-{amino[4-(4-chlorophenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl group. The final steps involve the formation of the cyanopentenedioate moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-diethyl (2E,4E)-4-{amino[4-(4-chlorophenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,5-diethyl (2E,4E)-4-{amino[4-(4-chlorophenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-diethyl (2E,4E)-4-{amino[4-(4-chlorophenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

IUPAC Name

diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O4/c1-3-29-20(27)15(14-23)13-18(21(28)30-4-2)19(24)26-11-9-25(10-12-26)17-7-5-16(22)6-8-17/h5-8,13H,3-4,9-12,24H2,1-2H3/b15-13+,19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIARHQTYYAYGD-AXXMRAISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=CC=C(C=C2)Cl)C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C(=C(/N)\N1CCN(CC1)C2=CC=C(C=C2)Cl)/C(=O)OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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